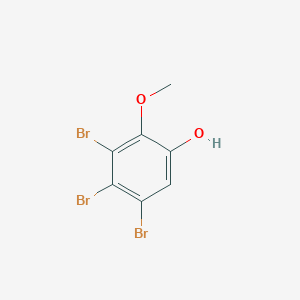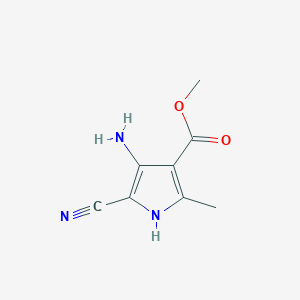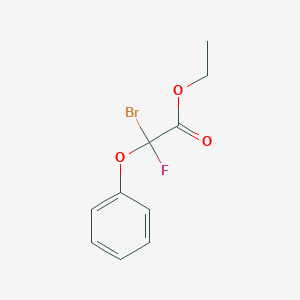
2,5,11-Trimethyl-5H-quinindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,11-Trimethyl-5H-quinindoline is an organic compound with the molecular formula C18H16N2. It belongs to the class of quinindoline derivatives, which are known for their unique structural features and potential applications in various fields. This compound is characterized by the presence of three methyl groups attached to the quinindoline core, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,11-Trimethyl-5H-quinindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,5-dimethyl aniline with an appropriate aldehyde or ketone, followed by cyclization in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5,11-Trimethyl-5H-quinindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinindoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinindoline derivatives.
Substitution: The methyl groups on the quinindoline core can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,11-Trimethyl-5H-quinindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinindoline: The parent compound without the methyl groups.
2,5-Dimethylquinindoline: A derivative with two methyl groups.
5,11-Dimethylquinindoline: Another derivative with two methyl groups in different positions.
Uniqueness
2,5,11-Trimethyl-5H-quinindoline is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other quinindoline derivatives and potentially useful for specific applications where these properties are advantageous.
Properties
CAS No. |
125157-96-2 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2,5,11-trimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C18H16N2/c1-11-8-9-16-14(10-11)12(2)17-13-6-4-5-7-15(13)19-18(17)20(16)3/h4-10H,1-3H3 |
InChI Key |
LAJWMOLAZMNLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4C3=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)






![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)



